molecular formula C7H7BrClN3 B1375690 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride CAS No. 1392102-12-3

6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride

Cat. No.: B1375690
CAS No.: 1392102-12-3
M. Wt: 248.51 g/mol
InChI Key: URYRZZMCJJBSSD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride typically involves the reaction of 2-aminopyridine with α-bromoketones. This reaction proceeds through a one-pot tandem cyclization and bromination process. The reaction conditions often include the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial production .

Chemical Reactions Analysis

Types of Reactions

6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles.

    Cyclization Reactions: Formation of fused ring systems through intramolecular cyclization.

    Oxidation and Reduction Reactions: Modifications of the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the imidazo[1,2-a]pyridine core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in drug discovery make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.ClH/c8-5-1-2-7-10-6(9)4-11(7)3-5;/h1-4H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYRZZMCJJBSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
Reactant of Route 2
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
Reactant of Route 3
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
Reactant of Route 4
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
Reactant of Route 5
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
Reactant of Route 6
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride

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